cis-2-Cyanocyclopropanecarboxylic acid
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Overview
Description
cis-2-Cyanocyclopropanecarboxylic acid is a chemical compound with the molecular formula C5H5NO2. It is a cyclopropane derivative containing a cyano group and a carboxylic acid group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Mechanism of Action
Target of Action
Structurally related compounds, such as cis-2-decenoic acid, have been found to target biofilms in bacteria .
Mode of Action
It’s worth noting that cis-2-decenoic acid, a structurally related compound, has been shown to induce biofilm dispersal in multiple types of bacteria . This suggests that cis-2-Cyanocyclopropanecarboxylic acid might interact with its targets in a similar manner, potentially disrupting biofilm formation and maintenance.
Biochemical Pathways
Related compounds like cis-2-decenoic acid have been shown to play a role in the signaling pathways that regulate biofilm formation and maintenance .
Result of Action
Based on the effects of structurally related compounds, it may disrupt biofilm formation and maintenance, potentially leading to increased susceptibility of bacteria to antibiotics .
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of cis-2-Cyanocyclopropanecarboxylic acid typically involves the cyclopropanation of suitable precursors. One common method is the reaction of a suitable alkene with a diazo compound in the presence of a transition metal catalyst. The reaction conditions often involve mild temperatures and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yields and purity. The process may also include purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
cis-2-Cyanocyclopropanecarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine or other reduced forms.
Substitution: The cyano group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are often used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.
Scientific Research Applications
cis-2-Cyanocyclopropanecarboxylic acid has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe for investigating biological pathways.
Industry: Used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
trans-2-Cyanocyclopropanecarboxylic acid: A geometric isomer with different spatial arrangement of substituents.
Cyclopropanecarboxylic acid: Lacks the cyano group, resulting in different reactivity and applications.
2-Cyanopropanoic acid: A structurally related compound with a different carbon backbone.
Uniqueness
cis-2-Cyanocyclopropanecarboxylic acid is unique due to its specific geometric configuration, which can influence its reactivity and interactions in chemical and biological systems
Properties
IUPAC Name |
(1R,2S)-2-cyanocyclopropane-1-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2/c6-2-3-1-4(3)5(7)8/h3-4H,1H2,(H,7,8)/t3-,4-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFCBCXRMDAOFOT-QWWZWVQMSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@@H]([C@@H]1C(=O)O)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.10 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74650-11-6 |
Source
|
Record name | rac-(1R,2S)-2-cyanocyclopropane-1-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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